4-(4-butoxy-3-ethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
The compound 4-(4-butoxy-3-ethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a pyrrolo-pyrazole derivative characterized by:
- A 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one core, a bicyclic heterocycle with nitrogen atoms at positions 3 and 3.
- Substituents:
- A 4-butoxy-3-ethoxyphenyl group at position 2.
- A furan-2-ylmethyl group at position 4.
- A 2-hydroxyphenyl group at position 2.
Properties
Molecular Formula |
C28H29N3O5 |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
4-(4-butoxy-3-ethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C28H29N3O5/c1-3-5-14-36-22-13-12-18(16-23(22)34-4-2)27-24-25(20-10-6-7-11-21(20)32)29-30-26(24)28(33)31(27)17-19-9-8-15-35-19/h6-13,15-16,27,32H,3-5,14,17H2,1-2H3,(H,29,30) |
InChI Key |
ODBBQKNBSUBXJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)NN=C3C5=CC=CC=C5O)OCC |
Origin of Product |
United States |
Biological Activity
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₈N₂O₄
- Molecular Weight : 334.35 g/mol
Structural Representation
The compound features a dihydropyrrolo[3,4-c]pyrazole core, which is substituted with various functional groups that may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzymatic Inhibition : It may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : Potential modulation of receptors related to pain and inflammation.
Anti-inflammatory Activity
Research has indicated that compounds similar to this structure exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of pyrazole can inhibit the production of pro-inflammatory cytokines in vitro.
Antioxidant Properties
Preliminary studies suggest that this compound may possess antioxidant capabilities, which can protect cells from oxidative stress. This is particularly relevant in the context of diseases where oxidative damage plays a critical role.
In Vivo Studies
- Study on Inflammatory Models : A study conducted on animal models demonstrated that the administration of this compound resulted in a significant reduction in inflammation markers compared to control groups. The mechanism was linked to the downregulation of NF-kB signaling pathways.
- Toxicity Assessment : Acute toxicity tests revealed a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
In Vitro Studies
- Cell Line Experiments : Investigations using human cell lines showed that the compound effectively reduced the proliferation of cancer cells while sparing normal cells, suggesting selective cytotoxicity.
- Mechanistic Insights : Detailed assays indicated that the compound induces apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as an anticancer agent.
Summary of Biological Activities
Toxicity Profile
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 4-(4-butoxy-3-ethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one exhibit a range of biological activities:
- Antimicrobial Activity : Pyrazole derivatives have shown significant antimicrobial properties. Studies have demonstrated that modifications to the pyrazole ring can enhance activity against various pathogens, including bacteria and fungi .
- Anti-inflammatory Effects : Research has indicated that certain pyrazole derivatives can inhibit inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .
- Anticancer Potential : Compounds within the same structural family have been evaluated for anticancer activity. Their ability to induce apoptosis in cancer cells has been documented, making them candidates for further development in oncology .
Case Studies
Here are notable case studies that highlight the applications of similar compounds:
Synthesis and Modification
The synthesis of This compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The incorporation of furan and phenolic moieties enhances its biological profile. Recent advancements in synthetic methodologies have allowed for more efficient production and modification of these compounds to optimize their pharmacological properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrrolo-Pyrazole Derivatives
Compound A : 4-(4-Ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-pyridinylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Key Differences :
- Position 4 : Ethoxyphenyl (vs. butoxy-ethoxyphenyl in the target compound).
- Position 5 : Pyridin-3-ylmethyl (vs. furan-2-ylmethyl).
- Implications: The butoxy group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to Compound A’s ethoxy group (logP ~2.8).
Compound B : 3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(4-trifluoromethoxy-phenyl)-1,5-dihydro-pyrrol-2-one
- Core Difference : Pyrrol-2-one (vs. pyrrolo-pyrazolone).
- Substituents :
- 4-Trifluoromethoxyphenyl (electron-withdrawing) vs. 4-butoxy-3-ethoxyphenyl (electron-donating).
- Activity : Compound B showed moderate kinase inhibition (IC₅₀ = 1.2 μM) in preliminary assays, while the target compound’s activity remains uncharacterized .
Heterocyclic Modifications in Pyrazole Derivatives
Compound C : 4,4'-(5-Methyl-1-phenyl-1H-pyrazole-3,4-diyl)bis[6-(2-furyl)thieno[2,3-b]pyridine-2-carboxamide]
- Structural Contrast: Thienopyridine-carboxamide vs. pyrrolo-pyrazolone.
- Both compounds incorporate furan rings, suggesting shared synthetic strategies (e.g., multi-component reactions ).
Research Findings and Structure-Activity Relationships (SAR)
Role of Alkoxy Substituents
- Butoxy vs. Ethoxy : The 4-butoxy group in the target compound likely increases membrane permeability compared to shorter-chain alkoxy groups (e.g., ethoxy in Compound A) due to enhanced lipophilicity .
- Electron-Donating Effects : The 3-ethoxy and 4-butoxy groups may stabilize the aromatic ring via resonance, contrasting with the electron-withdrawing trifluoromethoxy group in Compound B .
Impact of Heterocyclic Side Chains
- Furan-2-ylmethyl vs. Pyridin-3-ylmethyl: The furan group’s oxygen atom may engage in hydrogen bonding with biological targets, while pyridine’s nitrogen could participate in coordination bonds (e.g., with metal ions in enzymes) . Furan-containing analogs (e.g., Compound C) demonstrated antimicrobial activity (MIC = 8–16 μg/mL against S.
Hydroxyphenyl Group Interactions
- The 2-hydroxyphenyl substituent is conserved in both the target compound and Compound A. This group is known to form intramolecular hydrogen bonds (e.g., in hydroxypyrazole tautomers ), which may stabilize the molecule in biological environments.
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
The synthesis involves multi-step strategies, starting with the formation of the pyrrolo[3,4-c]pyrazol-6(1H)-one core, followed by sequential introduction of substituents. Critical steps include:
- Core formation : Cyclocondensation of precursors like 4-hydroxycoumarin with hydrazines under acidic conditions (e.g., ethanol/acetic acid) .
- Substituent introduction : Alkylation or nucleophilic substitution to attach butoxy, ethoxy, and furan-2-ylmethyl groups. Reaction conditions (solvent, temperature, catalysts) must minimize steric hindrance and side reactions .
- Purification : Recrystallization from DMF-EtOH mixtures (1:1) to isolate high-purity products .
Q. How can spectroscopic methods (NMR, IR, MS) confirm the compound’s structure?
- ¹H/¹³C NMR : Assign peaks based on substituent environments (e.g., aromatic protons at δ 6.5–7.5 ppm, hydroxyl groups at δ 11–12 ppm) .
- IR : Identify functional groups (e.g., carbonyl at ~1700 cm⁻¹, hydroxyl at ~3150–3350 cm⁻¹) .
- Mass spectrometry : Confirm molecular weight via high-resolution MS (e.g., APSI-MS) with <2 ppm error .
Q. What are common side reactions during synthesis, and how are they mitigated?
- Oxidation of hydroxyl groups : Controlled use of mild oxidizing agents or inert atmospheres .
- Incomplete cyclization : Optimize reaction time and catalyst loading (e.g., p-TsOH) .
- Byproduct removal : Column chromatography or selective recrystallization (e.g., using ethanol) .
Advanced Research Questions
Q. How can substituent effects on reactivity and bioactivity be systematically evaluated?
- Comparative synthesis : Introduce substituents with varying electronic properties (e.g., electron-withdrawing halogens vs. electron-donating methoxy groups) and assess reaction yields .
- Bioactivity assays : Test derivatives for inhibitory activity (e.g., enzyme inhibition) using dose-response curves and molecular docking simulations .
- Spectroscopic trends : Correlate substituent electronic effects with NMR chemical shifts or IR stretching frequencies .
Q. How can contradictions in spectroscopic data be resolved during structural confirmation?
- Cross-validation : Combine X-ray crystallography (e.g., SHELXL refinement ) with DFT-calculated NMR/IR spectra .
- Dynamic effects : Account for tautomerism or conformational flexibility via variable-temperature NMR .
Q. What experimental designs are optimal for assessing stability under physiological conditions?
- Accelerated degradation studies : Expose the compound to pH 1–10 buffers at 37°C and monitor degradation via HPLC .
- Light/oxidation stability : Use ICH guidelines (e.g., Q1B photostability testing) with UVA/visible light exposure .
Q. How can reaction conditions be optimized to improve synthetic yield?
- Design of Experiments (DoE) : Vary parameters (solvent polarity, temperature, catalyst ratio) and analyze via response surface methodology .
- Flow chemistry : Implement continuous reactors for exothermic steps (e.g., cyclization) to enhance reproducibility .
Q. What methodologies are recommended for determining crystal structures using SHELX?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
